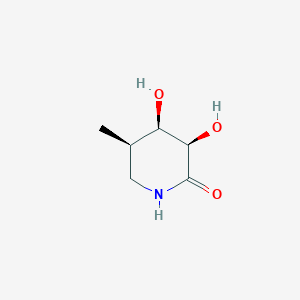![molecular formula C19H28N4O7 B12590606 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline CAS No. 573690-71-8](/img/structure/B12590606.png)
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a proline residue linked to an alanyl-glycyl sequence, with a prop-2-en-1-yloxycarbonyl group attached
Métodos De Preparación
The synthesis of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves several steps, starting with the protection of amino groups using the prop-2-en-1-yloxycarbonyl group. The synthetic route typically includes the following steps:
Protection of Amino Groups: The amino groups of the proline and alanine residues are protected using the prop-2-en-1-yloxycarbonyl group.
Peptide Bond Formation: The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic conditions to yield the final peptide.
Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides.
Análisis De Reacciones Químicas
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yloxycarbonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of complex peptides and as a building block for more intricate molecular structures.
Biology: It is utilized in studies related to protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the production of peptide-based materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its action may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can be compared with other similar compounds, such as:
1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-prolyl-L-proline: This compound has a similar structure but with a different protecting group.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is used in bioorthogonal reactions and has a similar protecting group but different amino acid residues.
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the prop-2-en-1-yloxycarbonyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
573690-71-8 |
|---|---|
Fórmula molecular |
C19H28N4O7 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(2S)-1-[2-[[(2S)-2-[[(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H28N4O7/c1-3-10-30-19(29)23-9-4-6-13(23)17(26)21-12(2)16(25)20-11-15(24)22-8-5-7-14(22)18(27)28/h3,12-14H,1,4-11H2,2H3,(H,20,25)(H,21,26)(H,27,28)/t12-,13-,14-/m0/s1 |
Clave InChI |
LQHFXIRGOYXVPO-IHRRRGAJSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC=C |
SMILES canónico |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


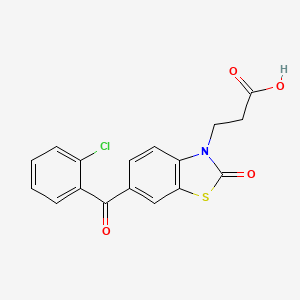
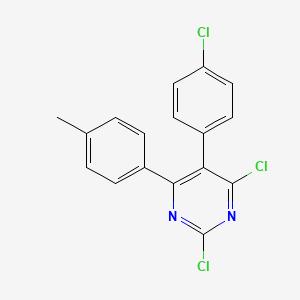
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
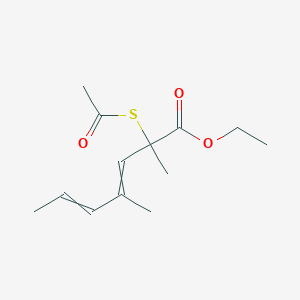
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
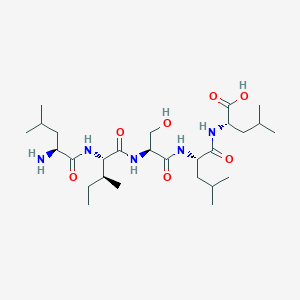
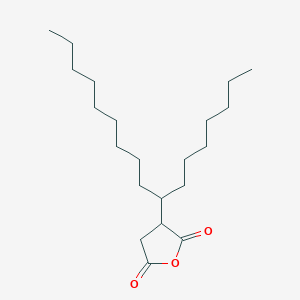
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)
